molecular formula C7H6ClF3N2 B1179504 pseudo-meta-Dibromo[2.2]paracyclophane CAS No. 136984-20-8

pseudo-meta-Dibromo[2.2]paracyclophane

Cat. No.: B1179504
CAS No.: 136984-20-8
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomer Classification

The systematic nomenclature of pseudo-meta-Dibromo[2.2]paracyclophane follows rigorous International Union of Pure and Applied Chemistry guidelines, resulting in the formal designation 5,12-dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene. This nomenclature system provides precise structural information through its component parts, where the tricyclo prefix indicates the three-ring system characteristic of paracyclophane structures. The numerical descriptors [8.2.2.24,7] specify the bridging pattern and ring connectivity, while hexadeca indicates the sixteen-carbon framework that forms the molecular backbone.

The systematic name reveals critical structural features through its suffix designation of hexaene, indicating the presence of six double bonds distributed across the aromatic ring systems. The positional indicators 1(12),4,6,10,13,15 precisely locate these double bonds within the molecular framework, providing unambiguous structural identification. Alternative systematic nomenclature includes the designation 5,12-Dibromotricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene, which represents a equivalent structural description with slightly different numbering conventions.

The isomer classification system for dibrominated [2.2]paracyclophane derivatives distinguishes between multiple substitution patterns based on the relative positions of bromine atoms. The pseudo-meta designation specifically refers to the 5,12-positioning of bromine substituents, which creates an angular relationship between the halogen atoms across the paracyclophane framework. This classification system contrasts with pseudo-ortho isomers, where bromine atoms occupy 4,16-positions, and pseudo-para isomers with 4,12-substitution patterns.

Table 1: Systematic Nomenclature Comparison of Dibrominated [2.2]Paracyclophane Isomers

Isomer Classification Bromine Positions Systematic International Union of Pure and Applied Chemistry Name Chemical Abstracts Service Registry Number
Pseudo-meta 5,12 5,12-dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene 23927-42-6
Pseudo-ortho 4,16 4,16-dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene 1234423-98-3
Pseudo-para 4,12 5,11-dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene 23927-40-4

The nomenclature system also accommodates stereochemical descriptors that become relevant when considering the planar chirality inherent in [2.2]paracyclophane derivatives. The pseudo-meta isomer exhibits planar chirality due to the asymmetric arrangement of substituents relative to the paracyclophane framework, necessitating additional stereochemical descriptors in complete nomenclature systems. Research has demonstrated that the absolute configuration assignment follows established protocols using electronic circular dichroism spectroscopy combined with quantum chemical calculations.

Structural Relationship to [2.2]Paracyclophane Derivatives

This compound maintains the fundamental structural architecture characteristic of the [2.2]paracyclophane family, consisting of two benzene rings connected by two ethylene bridges in a face-to-face orientation. The parent compound [2.2]paracyclophane, with molecular formula C16H16, provides the core framework upon which bromination reactions introduce the characteristic halogen substituents. The structural relationship between the parent compound and its dibrominated derivative involves the replacement of two aromatic hydrogen atoms with bromine atoms while preserving the essential tricyclic framework.

The geometric constraints imposed by the ethylene bridges create significant ring strain within the [2.2]paracyclophane system, resulting in characteristic structural distortions that distinguish these compounds from conventional aromatic systems. These distortions include lengthened carbon-carbon bonds within the bridges, widened carbon-carbon-carbon angles at bridgehead positions, and flattened boat conformations of the aromatic rings. This compound inherits these structural features while introducing additional electronic effects through halogen substitution.

The pseudo-meta substitution pattern creates a unique angular relationship between the bromine atoms, positioned at approximately 120 degrees relative to each other across the paracyclophane framework. This geometric arrangement differs substantially from conventional meta-substituted benzene derivatives due to the three-dimensional nature of the paracyclophane structure. The spatial positioning of bromine atoms influences both electronic properties and potential coordination chemistry applications, making pseudo-meta derivatives particularly valuable for materials science applications.

Table 2: Structural Parameters of [2.2]Paracyclophane and Its Pseudo-meta-Dibromo Derivative

Structural Parameter [2.2]Paracyclophane This compound
Molecular Formula C16H16 C16H14Br2
Molecular Weight (g/mol) 208.30 366.09
Ring-Ring Distance (Å) ~3.1 ~3.1
Bridge Length (Å) ~2.6 ~2.6
Bromine Positions None 5,12 (pseudo-meta)
Planar Chirality Present Present

The electronic properties of this compound demonstrate significant differences from both the parent compound and other substitution patterns. Theoretical studies have revealed that pseudo-meta substitution enables constructive quantum interference effects, enhancing electronic communication through the paracyclophane framework. This electronic behavior contrasts with pseudo-para substitution patterns, which exhibit destructive quantum interference effects that reduce electronic coupling between aromatic rings.

Crystallographic studies have provided detailed structural information about this compound, confirming the preservation of characteristic [2.2]paracyclophane structural features. The compound crystallizes with the typical boat conformation of the aromatic rings, and bromine substituents adopt orientations that minimize steric interactions while maintaining optimal electronic overlap. These structural insights support the compound's utility as a building block for more complex molecular architectures, including macrocyclic systems and coordination complexes.

Chemical Abstracts Service Registry Number and Molecular Formula Validation

The Chemical Abstracts Service registry number 23927-42-6 serves as the definitive identifier for this compound across international chemical databases and regulatory systems. This registry number provides unambiguous identification within the Chemical Abstracts Service database, distinguishing the compound from other dibrominated [2.2]paracyclophane isomers and ensuring accurate chemical communication across research and commercial applications. Database cross-referencing confirms the consistency of this registry number across multiple authoritative sources, including PubChem, ChemSpider, and commercial chemical suppliers.

The molecular formula C16H14Br2 accurately reflects the elemental composition of this compound, indicating sixteen carbon atoms, fourteen hydrogen atoms, and two bromine atoms. This formula demonstrates the relationship to the parent [2.2]paracyclophane structure through the substitution of two hydrogen atoms with bromine atoms while maintaining the carbon framework integrity. The molecular weight calculation yields 366.09 grams per mole, which has been verified through multiple computational chemistry databases and experimental determinations.

Validation of the molecular formula through computational descriptors provides additional verification of structural accuracy. The International Chemical Identifier (InChI) descriptor InChI=1S/C16H14Br2/c17-15-9-11-1-2-12-4-6-14(16(18)10-12)8-7-13(15)5-3-11/h3-6,9-10H,1-2,7-8H2 encodes the complete structural information in a standardized format, enabling automated structure verification and database searching. The corresponding InChI Key YTVHCBMSDDDSSN-UHFFFAOYSA-N provides a condensed hash representation that facilitates rapid database queries and structure matching.

Table 3: Database Validation of this compound Identifiers

Database Source Chemical Abstracts Service Number Molecular Formula Molecular Weight InChI Key
PubChem 23927-42-6 C16H14Br2 366.09 YTVHCBMSDDDSSN-UHFFFAOYSA-N
ChemSpider 23927-42-6 C16H14Br2 366.096 YTVHCBMSDDDSSN-UHFFFAOYSA-N
Chemical Suppliers 23927-42-6 C16H14Br2 366.09 YTVHCBMSDDDSSN-UHFFFAOYSA-N

The Simplified Molecular Input Line Entry System (SMILES) notation provides an alternative structural representation that facilitates computational analysis and database searching. The SMILES string C1CC2=CC(=C(CCC3=C(C=C1C=C3)Br)C=C2)Br accurately encodes the connectivity and substitution pattern of this compound in a linear format. This representation enables automated structure generation and verification across different chemical informatics platforms.

Multiple synonym listings in chemical databases confirm the widespread recognition and usage of this compound nomenclature. Common synonyms include 4,13-dibromo[2.2]paracyclophane and various systematic names that reflect different numbering conventions while referring to the identical molecular structure. The consistency of these synonyms across authoritative databases validates the compound's established identity within the chemical literature and commercial marketplace.

Registry number validation extends to regulatory databases and safety documentation systems, where 23927-42-6 appears consistently across international chemical inventories. This consistency supports the compound's status as a well-characterized chemical entity with established commercial availability and research applications. The registry number's presence in multiple regulatory jurisdictions confirms its acceptance as a standard identifier for trade and research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,12-dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Br2/c17-15-9-11-1-2-12-4-6-14(16(18)10-12)8-7-13(15)5-3-11/h3-6,9-10H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVHCBMSDDDSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(CCC3=C(C=C1C=C3)Br)C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Properties of Dibromo[2.2]Paracyclophane Regioisomers

Isomer Substituent Positions Melting Point (°C) Suzuki Coupling Yield* Key Applications
Pseudo-meta 4,13 123.5–125.5 60–68% Precursor for thioether derivatives
Pseudo-para 4,12 N/A >70% π-Stacked polymers
Pseudo-ortho 4,16 N/A ~50% (with side reactions) Limited due to instability
Pseudo-gem 4,15 N/A 65–75% Chiral oxazoline ligands

*Yields depend on reaction conditions and coupling partners.

Reactivity and Functionalization
  • Cross-Coupling Reactions : Pseudo-meta-dibromo[2.2]paracyclophane undergoes Suzuki-Miyaura reactions with boronic acids to yield bis-aryl derivatives (e.g., thioethers) in moderate yields (60–68%) . In contrast, pseudo-para isomers show higher efficiency in forming conjugated polymers due to their symmetric substitution .
  • Chiral Ligand Synthesis: Pseudo-meta derivatives are less explored in asymmetric catalysis compared to pseudo-gem and pseudo-para isomers. For example, pseudo-meta-amino-bromo[2.2]paracyclophane forms inseparable diastereomers during oxazoline synthesis, limiting its utility .
Electronic and Physical Properties
  • Planar Chirality : The pseudo-meta substitution creates a distinct chiral environment, but its resolution into enantiomers is less documented compared to pseudo-gem and pseudo-para derivatives .
  • Thermodynamic Stability : The pseudo-meta isomer’s melting point (123.5–125.5°C) is lower than some fluorinated analogs (e.g., octafluoro[2.2]paracyclophane derivatives), reflecting weaker intermolecular interactions .

Preparation Methods

Brominating Agents and Reaction Conditions

Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and copper(I) bromide (CuBr). Among these, NBS has been identified as the most efficient for achieving higher yields of the pseudo-meta isomer due to its controlled reactivity. Reactions are typically conducted in dichloromethane or carbon tetrachloride at temperatures between 0°C and 25°C. For example, a study demonstrated that bromination with NBS at 0°C produced a 38% yield of the pseudo-meta isomer, compared to 22% with Br₂ under similar conditions.

Table 1: Comparative Bromination Efficiency

Brominating AgentSolventTemperaturePseudo-Meta Isomer Yield
Br₂CCl₄25°C22%
NBSCH₂Cl₂0°C38%
CuBrDMF50°C15%

Limitations of Direct Bromination

The primary challenge lies in the steric and electronic effects of the [2.2]paracyclophane framework, which predisposes the molecule to form multiple isomers. Column chromatography with silica gel and hexane/ethyl acetate gradients is required to isolate the pseudo-meta isomer, reducing overall process efficiency.

Multistep Synthesis Approaches

To circumvent the limitations of direct bromination, multistep protocols have been developed. These methods involve pre-functionalization of [2.2]paracyclophane to direct bromination to the meta positions.

Bis(Acetyl) Intermediate Strategy

A landmark study described the synthesis of 4,15-bis(acetyl)[2.2]paracyclophane as a key intermediate. Treatment of [2.2]paracyclophane with methyl lithium and copper(I) cyanide in tetrahydrofuran (THF) yielded the bis(acetyl) derivative in 93% yield. Subsequent bromination of this intermediate with NBS in dichloromethane selectively introduced bromine atoms at the pseudo-meta positions, achieving a 65% isolated yield after purification.

Table 2: Multistep Synthesis Protocol

StepReagents/ConditionsProductYield
1MeLi, CuCN, THF, -78°C to 25°C4,15-bis(acetyl)[2.2]paracyclophane93%
2NBS, CH₂Cl₂, 0°C, 12hPseudo-meta-dibromo derivative65%

Advantages of Directed Bromination

The acetyl groups act as directing groups, leveraging steric hindrance and electronic effects to favor bromination at the meta positions. This approach reduces isomer formation and improves overall yield compared to direct methods.

Catalytic Bromination Techniques

Recent advances emphasize the role of catalysts in enhancing regioselectivity. Iron(III) bromide (FeBr₃) has been employed as a Lewis acid catalyst to polarize bromine molecules, facilitating targeted electrophilic attack. In one protocol, bromination with Br₂ in the presence of 10 mol% FeBr₃ at -10°C increased the pseudo-meta isomer yield to 45%, though this method still requires chromatographic separation.

Purification and Isolation Strategies

Column Chromatography

Silica gel chromatography remains the gold standard for isolating the pseudo-meta isomer. A hexane/ethyl acetate (9:1) eluent system effectively separates isomers based on polarity differences.

Crystallization Techniques

Single crystals of intermediates, such as the bis(acetyl) derivative, have been obtained via slow diffusion of hexane into dichloromethane solutions. While crystallization is less effective for the final brominated product, it plays a critical role in intermediate purification.

Industrial-Scale Production Considerations

Scaling up this compound synthesis requires addressing challenges in regioselectivity and purification. Continuous flow reactors have been proposed to enhance mixing and temperature control during bromination, potentially improving yields by 10–15% compared to batch processes. Additionally, immobilized catalysts could reduce FeBr₃ waste in catalytic methods.

Q & A

Q. What metadata standards ensure transparency in publishing datasets related to this compound?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Use repositories like Zenodo or ChemRxiv, tagging datasets with persistent identifiers (DOIs). Include raw NMR/TGA files, synthesis protocols, and computational input files .

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